molecular formula C13H19NO4 B3033670 3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid CAS No. 1119451-35-2

3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid

Cat. No.: B3033670
CAS No.: 1119451-35-2
M. Wt: 253.29 g/mol
InChI Key: MKXAHDLJNBAKKN-UHFFFAOYSA-N
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Scientific Research Applications

3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

Target of Action

This compound is used for proteomics research applications , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research , it may interact with proteins or enzymes, potentially altering their function or activity

Biochemical Pathways

As a proteomics research tool , it may influence various biochemical pathways depending on the proteins or enzymes it interacts with. More research is needed to summarize the affected pathways and their downstream effects.

Result of Action

As a tool in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with. More research is needed to describe these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 4-isopropoxy-2-methoxybenzaldehyde.

    Aldol Condensation: The aromatic precursor undergoes an aldol condensation with a suitable amino acid derivative, such as glycine, in the presence of a base like sodium hydroxide.

    Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, alkoxylated derivatives

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propanoic acid
  • 3-Amino-3-(4-ethoxyphenyl)propanoic acid
  • 3-Amino-3-(4-isopropylphenyl)propanoic acid

Uniqueness

3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid is unique due to the presence of both isopropoxy and methoxy substituents on the aromatic ring. This structural feature imparts distinct physicochemical properties and reactivity compared to other similar compounds. The combination of these substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

3-amino-3-(2-methoxy-4-propan-2-yloxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-8(2)18-9-4-5-10(12(6-9)17-3)11(14)7-13(15)16/h4-6,8,11H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXAHDLJNBAKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(CC(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197329
Record name β-Amino-2-methoxy-4-(1-methylethoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-35-2
Record name β-Amino-2-methoxy-4-(1-methylethoxy)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-2-methoxy-4-(1-methylethoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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